Ethyl 4-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-4-oxobutanoate
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Overview
Description
Ethyl 4-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-4-oxobutanoate is a synthetic organic compound that features a pyrrolidine ring, a cyclopropylmethoxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-4-oxobutanoate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropylmethoxy Group: This step involves the substitution of a suitable leaving group with a cyclopropylmethoxy group.
Esterification: The final step involves the esterification of the intermediate compound to form the desired ester product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and pyrrolidine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving esterases and other enzymes.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing the active pyrrolidine derivative, which can then interact with its target. The cyclopropylmethoxy group may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Ethyl 4-(3-(cyclopropylmethoxy)pyrrolidin-1-yl)-4-oxobutanoate can be compared to other pyrrolidine derivatives, such as:
Pyrrolidine-2,5-diones: These compounds also feature a pyrrolidine ring but differ in their functional groups and biological activities.
Pyrrolizines: These compounds have a fused pyrrolidine and benzene ring system and exhibit different pharmacological properties.
Prolinol Derivatives: These compounds contain a hydroxyl group on the pyrrolidine ring and are used in different medicinal applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-2-18-14(17)6-5-13(16)15-8-7-12(9-15)19-10-11-3-4-11/h11-12H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBDGNRHKUEUSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(C1)OCC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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